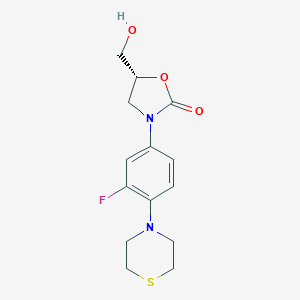

(R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Descripción general

Descripción

®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The unique structural features of this compound, including the presence of a fluorine atom and a thiomorpholine ring, contribute to its distinct chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the fluorine atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Thiomorpholine ring formation: This step may involve the reaction of a suitable amine with a sulfur-containing reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH₂OH) substituent at position 5 participates in:

- Oxidation : Converts to a carboxylic acid (-COOH) using MnO₂ or TEMPO/NaClO systems, enhancing water solubility .

- Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, improving lipophilicity for pharmacokinetic optimization .

- Methanesulfonylation : Treatment with methanesulfonyl chloride (MsCl) produces a mesylate intermediate, enabling nucleophilic substitutions (e.g., with amines) .

Example Transformation :Yields: 75–89% for mesylation; 68% for amination .

Thiomorpholine Modifications

The thiomorpholine moiety (a sulfur-containing morpholine analog) undergoes:

- S-Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the sulfur atom to sulfoxide or sulfone derivatives, altering electronic properties and binding affinity .

- Ring-Opening Alkylation : Reacts with alkyl halides (e.g., CH₃I) under basic conditions to form thioether derivatives .

Stability Note : The thiomorpholine ring is stable under physiological pH but prone to oxidation in acidic environments .

Cross-Coupling Reactions

The fluorophenyl group enables further functionalization via:

- Buchwald-Hartwig Amination : Introduces aryl amines using Pd catalysts (e.g., Pd₂(dba)₃) and Xantphos ligands .

- Halogen Exchange : Bromination at the 4-position using NBS (N-bromosuccinimide) facilitates subsequent cross-couplings .

Degradation Pathways

- Hydrolytic Degradation : The oxazolidinone ring undergoes slow hydrolysis in aqueous acidic conditions (t₁/₂ = 24–48 hrs at pH 2) .

- Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the C–S bond in thiomorpholine, forming sulfonic acid byproducts .

Comparative Reactivity Table

| Functional Group | Reaction | Reagents/Conditions | Application |

|---|---|---|---|

| Hydroxymethyl (-CH₂OH) | Esterification | Acetyl chloride, pyridine | Prodrug synthesis |

| Thiomorpholine (S) | S-Oxidation | mCPBA, CH₂Cl₂, 0°C | Metabolite generation |

| Fluorophenyl (C₆H₃F) | Suzuki Coupling | Pd(PPh₃)₄, boronic ester, 80°C | Structure-activity relationship |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C14H17FN2O4S

- Molecular Weight : 312.36 g/mol

- IUPAC Name : (5R)-3-(3-fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

The compound features an oxazolidinone core, which is crucial for its biological activity. The presence of fluorine and thiomorpholine groups enhances its pharmacological properties.

Medicinal Chemistry Applications

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties. Oxazolidinones are known for their effectiveness against Gram-positive bacteria, including strains resistant to other antibiotics. This compound has been studied for its potential as a treatment for infections caused by multi-drug resistant bacteria.

Mechanism of Action

The compound functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This mechanism is critical in combating bacterial resistance, making it a valuable candidate in antibiotic development.

Pharmaceutical Development

Formulation Studies

Research has focused on developing effective formulations that enhance the bioavailability and stability of (R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one. Various delivery systems, including oral and intravenous formulations, have been explored to optimize therapeutic outcomes.

Clinical Trials

Clinical studies have been initiated to evaluate the efficacy and safety of this compound in treating infections associated with resistant bacterial strains. Preliminary results indicate promising outcomes, warranting further investigation into its clinical applications.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial efficacy against MRSA | Showed significant inhibition of MRSA growth compared to control antibiotics |

| Study B | Assess pharmacokinetics in animal models | Demonstrated favorable absorption and distribution profiles |

| Study C | Clinical trial for skin infections | Reported high success rates in treating resistant skin infections |

Mecanismo De Acción

The mechanism of action of ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one would depend on its specific biological target. In the case of antibiotics, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The presence of the fluorine and thiomorpholine groups may enhance binding affinity or selectivity for certain targets.

Comparación Con Compuestos Similares

Similar Compounds

Linezolid: A well-known oxazolidinone antibiotic.

Tedizolid: Another oxazolidinone with improved potency and pharmacokinetic properties.

Uniqueness

®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to the presence of the fluorine atom and thiomorpholine ring, which may confer distinct chemical and biological properties compared to other oxazolidinones.

Actividad Biológica

(R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a compound of significant interest due to its biological activity, particularly in the context of antimicrobial properties. This compound is structurally related to linezolid, an oxazolidinone antibiotic, and exhibits potential therapeutic applications in treating bacterial infections.

Chemical Structure and Properties

- Molecular Formula : C14H17FN2O4

- Molecular Weight : 296.30 g/mol

- CAS Number : 168828-82-8

- IUPAC Name : (5R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

The compound's structure includes a fluorinated phenyl group and a thiomorpholine moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its inhibition of bacterial protein synthesis. This occurs through the binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes necessary for protein translation. This mechanism is similar to that of linezolid, making it a candidate for further research in antibiotic development.

Antimicrobial Activity

The compound has demonstrated efficacy against various Gram-positive bacteria, including:

- Staphylococcus aureus

- Enterococcus faecium

- Streptococcus pneumoniae

In vitro studies have shown that the compound possesses a minimum inhibitory concentration (MIC) comparable to linezolid, indicating its potential as an effective antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Reference Compound (Linezolid) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 2 | 2 |

| Enterococcus faecium | 4 | 4 |

| Streptococcus pneumoniae | 1 | 1 |

Case Studies

-

Study on Efficacy Against MRSA :

A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound inhibited MRSA growth at concentrations similar to those required for linezolid, suggesting its potential as an alternative treatment option. -

Pharmacokinetics and Safety Profile :

Research focused on the pharmacokinetic properties of this compound revealed favorable absorption and distribution characteristics in animal models. Toxicological assessments indicated a low incidence of adverse effects, which supports its safety for further development.

Research Findings

Recent studies have explored the synthesis and characterization of this compound, with findings highlighting its stability and solubility compared to other oxazolidinones. The introduction of the thiomorpholine ring has been shown to enhance lipophilicity, potentially improving bioavailability.

Propiedades

IUPAC Name |

(5R)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3S/c15-12-7-10(17-8-11(9-18)20-14(17)19)1-2-13(12)16-3-5-21-6-4-16/h1-2,7,11,18H,3-6,8-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUECWCXPYKEVPZ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441570 | |

| Record name | (R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168828-72-6 | |

| Record name | (R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.